REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:18](=[O:21])(=[O:20])[NH2:19])[C:10]=1[O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:5]([OH:7])=[O:6].[CH2:22](I)[CH3:23].[CH2:25](O)[CH3:26]>>[CH2:25]([NH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:18](=[O:21])(=[O:20])[NH2:19])[C:10]=1[O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:5]([O:7][CH2:22][CH3:23])=[O:6])[CH3:26]
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Name
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Quantity
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3.08 g
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Type
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reactant
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Smiles
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NC=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C(C)I
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 6 days
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Duration
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6 d
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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WASH
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Details
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the residue was washed with a little ethanol
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Name
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|
Type
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product
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Smiles
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C(C)NC=1C=C(C(=O)OCC)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |